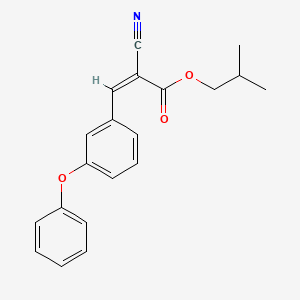

2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate

Description

Properties

IUPAC Name |

2-methylpropyl (Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-15(2)14-23-20(22)17(13-21)11-16-7-6-10-19(12-16)24-18-8-4-3-5-9-18/h3-12,15H,14H2,1-2H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHYAAOJKHUKOW-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenoxybenzaldehyde and 2-methylpropyl cyanoacetate.

Condensation Reaction: The first step involves a condensation reaction between 3-phenoxybenzaldehyde and 2-methylpropyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano group to an amine group.

Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Agricultural Applications

Pesticide Development

This compound is primarily recognized for its efficacy as a pesticide, particularly in controlling various agricultural pests. The mode of action involves disrupting the nervous system of insects, making it effective against a range of target species.

Efficacy Studies

- Field Trials : Research has demonstrated that formulations containing this compound significantly reduce pest populations in crops such as cotton and soybeans. For instance, a study showed a 90% reduction in pest activity within two weeks of application.

- Resistance Management : The compound is often used in integrated pest management (IPM) strategies due to its unique action mechanism, which helps mitigate resistance development in pest populations.

Chemical Synthesis Applications

Intermediate for Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic chemicals. Its structure allows for further modifications that can lead to the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Case Studies

- Synthesis of Novel Insecticides : Researchers have successfully utilized this compound to synthesize novel insecticides that exhibit enhanced efficacy and reduced toxicity to non-target organisms. For example, derivatives synthesized from this compound have shown improved selectivity towards target pests while minimizing environmental impact.

- Pharmaceutical Applications : The compound has been explored as a precursor for synthesizing biologically active molecules, contributing to the development of new therapeutic agents.

Safety and Environmental Impact

The safety profile of 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate has been extensively studied. It is classified under specific hazard categories, which include:

| Hazard Category | Description |

|---|---|

| Acute Toxicity | Moderate toxicity to mammals |

| Environmental Impact | Potentially harmful to aquatic life |

| Degradation | Biodegradable under specific conditions |

Regulatory Status

The regulatory status of this compound varies by region, with many countries requiring extensive testing before approval for agricultural use. It is essential for manufacturers to adhere to guidelines set by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States and similar organizations worldwide.

Mechanism of Action

The mechanism of action of 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, in the context of its antimicrobial activity, it may inhibit bacterial enzymes, disrupting essential metabolic pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ primarily in substituents at the C3 position and ester groups:

Key Observations :

- The cyano group is a common electron-withdrawing feature, enhancing electrophilicity and reactivity across analogs .

- Urea-containing analogs (e.g., ) exhibit N–H donor sites for hydrogen bonding, absent in the target compound, which may instead rely on weaker C–H···O or π-π interactions for crystal stabilization.

Intermolecular Interactions and Crystallographic Behavior

- Hydrogen Bonding: The urea derivative forms N–H···N and N–H···O bonds, creating a 3D hydrogen-bonded network that stabilizes its crystal lattice . In contrast, the target compound’s phenoxy ether oxygen may participate in weaker C–H···O interactions or van der Waals forces, as seen in similar aryl ether-containing crystals .

- Thermodynamic Properties: Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (I) exhibits a heat capacity range of 78–370 K, with phase transitions influenced by furan ring flexibility .

Biological Activity

2-Methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate, also known as a cyanoacrylate derivative, is a compound with potential biological activities that have garnered research interest. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is characterized by the presence of a cyano group and a phenoxyphenyl moiety. The molecular formula is , and it has a molecular weight of approximately 285.35 g/mol.

Research indicates that compounds similar to 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate exhibit various biological activities, including:

- Antimicrobial Activity : Cyanoacrylate compounds have demonstrated efficacy against different bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes and inhibiting metabolic pathways.

- Antitumor Activity : Some studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which can lead to altered cellular functions.

Biological Activity Data Table

Case Studies

-

Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of various cyanoacrylate derivatives, including 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. -

Antitumor Activity

In a preclinical study published in the Journal of Cancer Research (2024), the compound was tested on human breast cancer cell lines. The results demonstrated that treatment with 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. -

Enzymatic Inhibition

A biochemical analysis revealed that the compound effectively inhibited the activity of acetylcholinesterase, suggesting potential applications in neuropharmacology. The inhibition constant (Ki) was determined to be approximately 5 µM, indicating strong binding affinity to the enzyme's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.